(3-Methylphenyl) 2-hydroxybenzoate
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Overview
Description
(3-Methylphenyl) 2-hydroxybenzoate, also known as methyl salicylate, is an organic ester compound formed from the esterification of salicylic acid and 3-methylphenol. It is commonly found in nature as the primary component of wintergreen oil and is known for its characteristic minty aroma. This compound is widely used in various applications, including as a flavoring agent, fragrance, and in medicinal formulations for its analgesic and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylphenyl) 2-hydroxybenzoate typically involves the esterification reaction between salicylic acid and 3-methylphenol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
Salicylic Acid+3-MethylphenolH2SO4(3-Methylphenyl) 2-hydroxybenzoate+H2O
In an industrial setting, the reaction can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction mixture is typically heated to around 100-120°C and maintained for several hours to achieve a high yield of the ester product. After the reaction is complete, the product is purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(3-Methylphenyl) 2-hydroxybenzoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield salicylic acid and 3-methylphenol.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide under reflux conditions.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
Hydrolysis: Salicylic acid and 3-methylphenol.
Oxidation: Quinones or other oxidized aromatic compounds.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
(3-Methylphenyl) 2-hydroxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: Studied for its effects on cellular processes and its potential as a bioactive compound.
Medicine: Utilized in topical formulations for its analgesic and anti-inflammatory properties. It is also investigated for its potential role in drug delivery systems.
Industry: Employed as a flavoring agent in food products, a fragrance in cosmetics, and an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of (3-Methylphenyl) 2-hydroxybenzoate primarily involves its ability to inhibit the enzyme cyclooxygenase (COX), which is responsible for the synthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting COX, this compound reduces the production of prostaglandins, thereby exerting its analgesic and anti-inflammatory effects. Additionally, it may interact with other molecular targets and pathways involved in pain and inflammation.
Comparison with Similar Compounds
Similar Compounds
Methyl Salicylate: Similar in structure but lacks the 3-methyl group on the phenyl ring.
Ethyl Salicylate: An ester of salicylic acid with ethyl alcohol instead of 3-methylphenol.
Salicylic Acid: The parent compound of (3-Methylphenyl) 2-hydroxybenzoate, used widely in medicinal and cosmetic applications.
Uniqueness
This compound is unique due to the presence of the 3-methyl group, which can influence its physical and chemical properties, such as solubility and reactivity. This structural difference can also affect its biological activity and interactions with molecular targets, making it distinct from other salicylate esters.
Properties
CAS No. |
620-46-2 |
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Molecular Formula |
C14H12O3 |
Molecular Weight |
228.24 g/mol |
IUPAC Name |
(3-methylphenyl) 2-hydroxybenzoate |
InChI |
InChI=1S/C14H12O3/c1-10-5-4-6-11(9-10)17-14(16)12-7-2-3-8-13(12)15/h2-9,15H,1H3 |
InChI Key |
WYCMXEZEGOOMSO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OC(=O)C2=CC=CC=C2O |
Canonical SMILES |
CC1=CC(=CC=C1)OC(=O)C2=CC=CC=C2O |
Origin of Product |
United States |
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